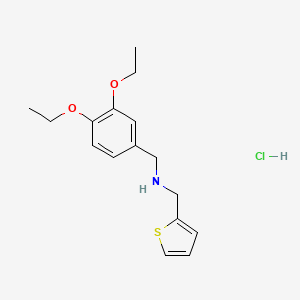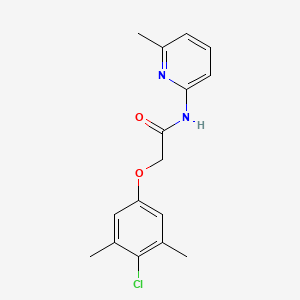![molecular formula C15H8F3N3O2S2 B5538461 4-hydroxy-2-oxo-6-{[3-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5538461.png)
4-hydroxy-2-oxo-6-{[3-(trifluoromethyl)benzyl]thio}-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidine derivatives generally involves multistep reactions, including cyclization, nucleophilic substitution, and functional group transformations. For instance, the synthesis of related compounds often starts from basic precursors like amino uracils or pyrones and involves reactions such as cyclization with Appel's salt or interaction with alkyl- and arylamines to form diverse derivatives (Yong-Goo Chang, H. S. Cho, & K. Kim, 2003; A. Moustafa & A. S. Girgis, 2007).
Molecular Structure Analysis
X-ray crystallography and spectroscopy are crucial for determining the molecular structure of thieno[3,2-d]pyrimidine derivatives. These techniques help in understanding the conformation, stereochemistry, and electronic structure, which are vital for predicting reactivity and properties. For example, crystal structure determination of closely related compounds has provided insight into their three-dimensional arrangement, bond lengths, and angles, contributing to a better understanding of their chemical behavior (A. Moustafa & A. S. Girgis, 2007).
Chemical Reactions and Properties
Thieno[3,2-d]pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution, addition reactions, and cyclization, leading to a wide range of chemical properties. These reactions enable the functionalization of the thieno[3,2-d]pyrimidine core, significantly altering its chemical and physical properties. Such modifications allow for the synthesis of derivatives with targeted properties for specific applications (Yong-Goo Chang, H. S. Cho, & K. Kim, 2003).
Physical Properties Analysis
The physical properties of thieno[3,2-d]pyrimidine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and the nature of substituted groups. X-ray diffraction analysis of related compounds has shed light on their crystalline structure, which in turn impacts their physical stability, solubility, and interaction with biological molecules (A. Moustafa & A. S. Girgis, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and photophysical properties of thieno[3,2-d]pyrimidine derivatives, are determined by their molecular structure. These properties are crucial for their applications in chemical synthesis, materials science, and medicinal chemistry. Studies on related compounds have demonstrated their ability to undergo a range of chemical reactions, providing a foundation for the development of new synthetic methodologies and compounds with desired properties (V. Fedotov et al., 2022).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been used as a key intermediate in the synthesis of trifluoromethylated analogues of dihydroorotic acid, which are of interest due to their unique chemical properties and potential applications in medicinal chemistry. The orthogonal intramolecular C–F···C=O interaction observed in some of these derivatives may stabilize specific molecular conformations, highlighting the compound's role in exploring fluorine's effects on molecular structure and stability (Sukach et al., 2015).
Biological Activity
- Research has demonstrated the utility of pyrimidine derivatives in synthesizing compounds with antimicrobial and antifungal properties. For example, studies have shown the synthesis of dihydropyrimido[1,2-a]pyrimidine derivatives from related pyrimidine carbonitriles, which were evaluated for antimicrobial activity against various Gram-positive and Gram-negative bacteria (Abdelghani et al., 2017).
- Another study focused on synthesizing 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives, which were then used to prepare pyrazolo[3,4-d]pyrimidine derivatives. These compounds were evaluated for their antibacterial activity, showcasing the potential of pyrimidine derivatives in developing new antimicrobial agents (Rostamizadeh et al., 2013).
Material Science Applications
- Pyrimidine derivatives have also found applications in material science, particularly in the synthesis of novel nonionic surfactants containing pyrimidine and related nitrogen heterocyclic ring systems. These compounds have been explored for their surface-active properties and potential biological activity, indicating their versatility in applications ranging from drug manufacturing to cosmetics (El-Sayed, 2008).
Propriétés
IUPAC Name |
2,4-dioxo-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-thieno[3,2-d]pyrimidine-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N3O2S2/c16-15(17,18)8-3-1-2-7(4-8)6-24-13-9(5-19)10-11(25-13)12(22)21-14(23)20-10/h1-4H,6H2,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOVPPAZDOLDSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dioxo-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-thieno[3,2-d]pyrimidine-7-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-bromo-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5538378.png)



![4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B5538419.png)


![4,5,6-trimethyl-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B5538441.png)
![4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5538453.png)
![N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5538469.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5538474.png)
![3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5538476.png)
![5-(4-tert-butylphenyl)-4-[(4-propoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5538487.png)
![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5538488.png)